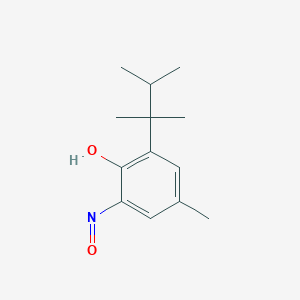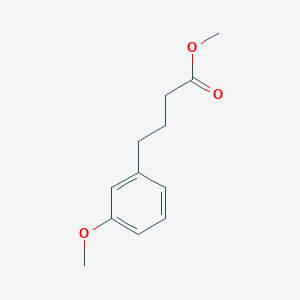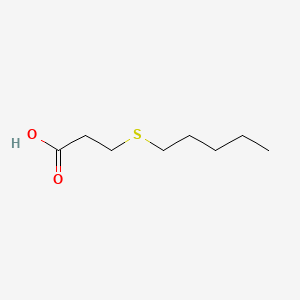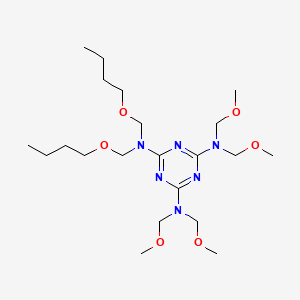
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromopropyl groups attached to the pyrimidine ring, along with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione typically involves the bromination of appropriate pyrimidine precursors. One common method includes the reaction of 6-methyluracil with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Scientific Research Applications
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The bromopropyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This compound may also interfere with enzymatic activities by binding to active sites or disrupting protein-protein interactions.
Comparison with Similar Compounds
- 1,3-Bis(3-chloropropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-iodopropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-bromopropyl)-5-methylpyrimidine-2,4-dione
Uniqueness: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro or iodo analogs
Properties
CAS No. |
60316-20-3 |
|---|---|
Molecular Formula |
C11H16Br2N2O2 |
Molecular Weight |
368.06 g/mol |
IUPAC Name |
1,3-bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16Br2N2O2/c1-9-8-10(16)15(7-3-5-13)11(17)14(9)6-2-4-12/h8H,2-7H2,1H3 |
InChI Key |
JAVQABAZEXLFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCBr)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)

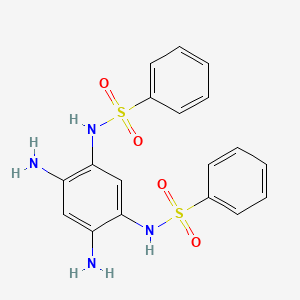


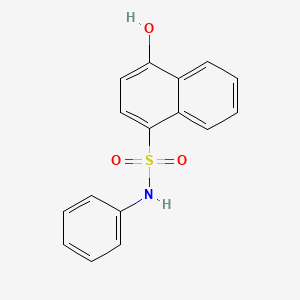
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
